6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline
Description
Significance of Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives have long occupied a central role in drug discovery due to their broad-spectrum biological activities and structural adaptability. Historically, natural products such as quinine demonstrated the antimalarial potential of this scaffold, while synthetic analogues like chloroquine and ciprofloxacin expanded applications to antiviral, antibacterial, and anticancer therapies. The quinoline nucleus facilitates diverse interactions with biological targets, including DNA intercalation, enzyme inhibition, and receptor modulation, driven by its planar aromatic system and capacity for functional group substitutions.
Modern medicinal chemistry exploits quinoline’s synthetic flexibility to optimize pharmacokinetic and pharmacodynamic properties. Bromination, for instance, enhances lipophilicity and metabolic stability, while aryl ether groups like 4-chlorophenyl methoxy improve target affinity through hydrophobic and π-π stacking interactions. These modifications are critical in developing compounds with enhanced selectivity and potency, particularly in oncology and infectious disease research.
Properties
IUPAC Name |
6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2ClNO/c1-10-16(22-9-11-2-4-14(20)5-3-11)7-12-6-13(18)8-15(19)17(12)21-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRMYXOYLDPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1OCC3=CC=C(C=C3)Cl)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to 6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline have been tested against both Gram-positive and Gram-negative bacteria. The antibacterial activity was evaluated using the agar disc-diffusion method, revealing that certain derivatives showed remarkable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Yes | Yes |
| Related Compound A | Yes | No |
| Related Compound B | No | Yes |
1.2 Antiviral Potential
The compound has also been explored for its antiviral properties. Research indicates that quinoline derivatives can inhibit viral replication, making them candidates for further development as antiviral agents . The mechanisms often involve interference with viral enzymes or host cell interactions.
Material Science Applications
2.1 Photophysical Properties
The photophysical characteristics of quinoline derivatives, including this compound, have been studied for their potential use in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it suitable for applications in display technologies .
2.2 Synthesis of Novel Materials
The synthesis of this compound has been utilized to create novel materials with enhanced properties. For example, the incorporation of bromine atoms can modify the electronic properties of materials, leading to improved conductivity and stability in various applications .
Case Studies
3.1 Synthesis and Characterization
A significant study focused on the synthesis of this compound through electrophilic bromination reactions. The resulting compound was characterized using techniques such as NMR and X-ray crystallography, confirming its structure and purity . The study highlighted the efficiency of the synthetic route and the compound's potential for further functionalization.
3.2 Biological Evaluation
In a biological evaluation study, the antibacterial efficacy of this compound was assessed against multiple strains of bacteria. Results indicated a strong inhibition zone around discs containing the compound when tested against resistant strains . This reinforces its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Physical and Spectral Properties
- Melting Points : Compound 4d exhibits a melting point of 193–194°C , while the target compound’s m.p. is unspecified but likely influenced by its methyl and bulky 4-chlorobenzyloxy groups.
- Polarity (Rf Values) :
- Spectral Data: 4d: IR peaks at 1486 cm⁻¹ (C=C aromatic) and 1576 cm⁻¹ (C=N quinoline); NMR δH 3.88 (s, OMe) . Target Compound: Anticipated IR peaks for C-O (methoxy) and C-Br, with NMR signals for methyl (δ ~2.5) and 4-Cl-PhCH2O (δ ~5.0 for OCH2).
Biological Activity
6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₀H₆Br₂ClN
- SMILES Notation : Cc1cc(Cl)c2cc(Br)cc(Br)c2n1
This compound features a quinoline backbone with bromine and chlorine substituents that significantly influence its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Klebsiella pneumoniae | Moderate inhibition |
In vitro tests have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity, suggesting that structural modifications can enhance efficacy.
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
A study reported the evaluation of quinoline derivatives against several cancer cell lines, revealing that certain modifications led to increased cytotoxicity:
These findings underscore the potential of this compound as a lead in anticancer drug development.
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives have garnered attention due to their ability to inhibit nitric oxide production and cyclooxygenase (COX) enzymes:
- Inhibition of iNOS and COX-2 : Studies indicate that this compound can significantly reduce inflammation markers in vitro.
Research has shown that compounds with similar structures can effectively inhibit inflammatory responses in models of induced inflammation:
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| LPS-induced RAW 264.7 cells | Significant NO reduction | |
| Carrageenan-induced paw edema | Reduced swelling |
Case Studies
- Case Study on Antibacterial Efficacy : A comparative study involving various quinoline derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts.
- Case Study on Anticancer Potential : In a preclinical trial, a derivative similar to this compound showed promising results in reducing tumor size in xenograft models.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the stepwise construction of 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with halogenation of the quinoline core followed by functionalization. For example:
Core Halogenation : Introduce bromine at positions 6 and 8 using brominating agents (e.g., NBS or Br₂ in presence of Lewis acids).
Methoxy Group Installation : Utilize nucleophilic aromatic substitution (SNAr) for the 3-position methoxy group, requiring a protected hydroxyl intermediate.
Side-Chain Functionalization : Couple the 4-chlorobenzyl group via Mitsunobu or Ullmann-type reactions .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize catalyst systems (e.g., Pd-based catalysts for coupling reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons for bromine/chlorine groups, methoxy singlet at ~δ 3.8–4.0 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₂Br₂ClNO).
- X-ray Crystallography : Resolve ambiguities in regiochemistry; refine using SHELXL for high-precision bond lengths/angles .
Advanced Research Questions
Q. How do bromine substituents at positions 6 and 8 influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Bromine’s electron-withdrawing nature activates the quinoline core for SNAr but deactivates positions for electrophilic substitution.
- Reactivity Comparison :
| Position | Reactivity (vs. Chlorine) | Preferred Reaction |
|---|---|---|
| 6-Br | Higher oxidative stability | Suzuki-Miyaura coupling |
| 8-Br | Steric hindrance limits access | Buchwald-Hartwig amination . |
- Experimental Validation : Use DFT calculations (e.g., Mulliken charges) to predict reactive sites .
Q. What strategies resolve contradictions in crystallographic data during refinement of this compound?
- Methodological Answer :
- Disorder Handling : For flexible side chains (e.g., 4-chlorophenylmethoxy), apply split-atom models in SHELXL .
- Twinned Data : Use the TWIN/BASF commands in SHELX to model overlapping lattices.
- Validation Metrics : Cross-check R-factors (<5%), Fo-Fc maps, and PLATON alerts to ensure model accuracy .
Q. How can substituent effects on biological activity be systematically evaluated?
- Methodological Answer :
- SAR Study Design :
Analog Library : Synthesize derivatives with variations in halogen positions (e.g., 6-Cl vs. 6-Br) and side chains.
Bioassay Protocols : Test against target enzymes (e.g., kinase inhibition assays) with IC₅₀ determination.
- Case Study : Compare 6,8-dibromo analogs with 6-methoxy-2-methyl derivatives (Table 1):
| Compound | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| 6,8-Dibromo derivative | 0.12 | >100 |
| 6-Methoxy-2-methyl analog | 2.5 | 15 |
- Statistical Analysis : Use ANOVA to confirm significance (p < 0.05) between substituent groups.
Data Analysis and Optimization
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability.
- Docking Studies : Perform molecular docking (AutoDock Vina) with protein targets (e.g., PDB ID 3ERT for kinase targets).
- Validation : Correlate in silico results with in vitro assays (e.g., microsomal stability tests) .
Q. How to optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Process Parameters :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during bromination.
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. BrettPhos for coupling efficiency (Table 2):
| Catalyst | Yield (%) | Byproduct (%) |
|---|---|---|
| Pd(OAc)₂ | 65 | 12 |
| BrettPhos | 82 | 5 |
- Workflow : Implement flow chemistry for exothermic steps (e.g., bromination) to enhance control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
